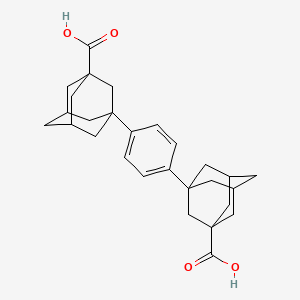

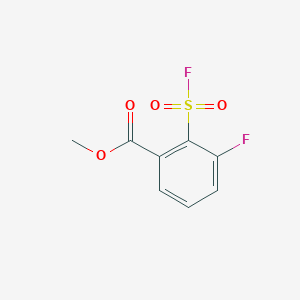

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

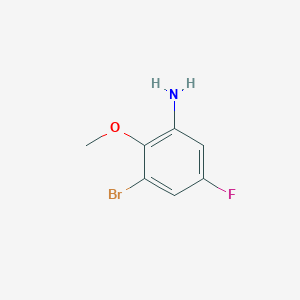

N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide, also known as THIQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. THIQ is a highly selective and potent agonist of the mu-opioid receptor, which is involved in pain relief and reward-related behaviors.

Scientific Research Applications

Photoreactive Chemical Compounds Studies have explored the photo-induced reactions of chemical compounds related to N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-(trifluoromethyl)benzamide, demonstrating their potential in creating novel structures through irradiation. For instance, the irradiation of oxime O-ethers derived from N-substituted 3-acyl-1,2-dihydrocinnoline-1,2-dicarboximides led to rearranged products with a [1,3,5]triazino[1,2-a]indole skeleton, suggesting applications in the development of new photoreactive materials or chemical sensors (Tanaka, Seguchi, Itoh, & Sera, 1996).

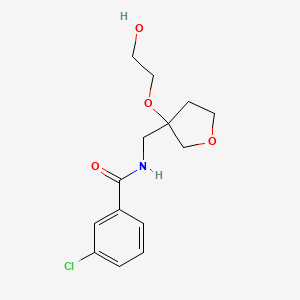

Anticancer Activity Further research into N-(2-(hydrazinecarbonyl)aryl)benzamides and their reactions with indoline-2,3-diones has yielded compounds with significant antitumor activity. This points towards potential applications in cancer therapy, where specific derivatives showed higher potency than standard drugs against various cancer cell lines, indicating a promising avenue for the development of new anticancer agents (Alafeefy et al., 2015).

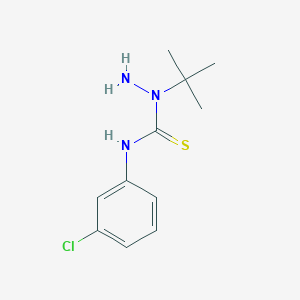

Antimicrobial and Antibiofilm Properties The exploration of thiourea derivatives has revealed significant antimicrobial and antibiofilm activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in the development of novel antimicrobial agents capable of disrupting biofilms and combating drug-resistant bacterial infections (Limban, Marutescu, & Chifiriuc, 2011).

Material Science and Ligand Development Research has also focused on the synthesis and structural characterization of novel compounds for material science applications. For example, the development of rigid P-chiral phosphine ligands for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes has implications for the synthesis of chiral pharmaceutical ingredients and could enhance methodologies in asymmetric synthesis (Imamoto et al., 2012).

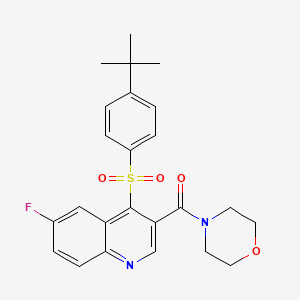

Heterocyclic Chemistry Additionally, the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones via nucleophilic vinylic substitution reactions of gem-difluoroenamides showcases the compound's utility in heterocyclic chemistry, providing a pathway to novel fluorinated heterocycles with potential pharmaceutical and agrochemical applications (Meiresonne, Verniest, de Kimpe, & Mangelinckx, 2015).

properties

IUPAC Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O2/c17-16(18,19)12-4-2-1-3-11(12)15(24)20-10-5-6-13-9(7-10)8-14(23)22-21-13/h1-4,8,10H,5-7H2,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUOQGLHPDTVRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2615529.png)

![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2615530.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2615535.png)

![4-isopropoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2615540.png)

![Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2615542.png)